2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC13729589
Molecular Formula: C13H14BrN3O
Molecular Weight: 308.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrN3O |
|---|---|
| Molecular Weight | 308.17 g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C13H14BrN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3 |
| Standard InChI Key | KNKNFOUBDWXUFN-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Characteristics
2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (IUPAC name: 2-[4-(4-bromophenyl)pyrazol-1-yl]-N,N-dimethylacetamide) features a pyrazole ring substituted at the 4-position with a 4-bromophenyl group and at the 1-position with a dimethylacetamide side chain. The bromine atom introduces steric and electronic effects that influence reactivity, while the acetamide group enhances solubility in polar organic solvents.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrN₃O |
| Molecular Weight | 308.17 g/mol |
| Canonical SMILES | CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br |
| Topological Polar Surface Area | 55.6 Ų |
The bromine atom’s electronegativity (Pauling scale: 2.96) and the pyrazole ring’s aromaticity (Hückel’s rule) contribute to the compound’s stability under standard conditions. The dimethylacetamide moiety, with a dipole moment of approximately 3.8 D, facilitates interactions with biological macromolecules .
Synthetic Methodologies
While detailed industrial protocols remain proprietary, general synthetic routes for analogous bromophenyl-pyrazole derivatives involve:
Step 1: Formation of 4-(4-Bromophenyl)-1H-pyrazole
4-Bromobenzaldehyde undergoes condensation with hydrazine derivatives (e.g., hydrazine hydrate) to form a hydrazone intermediate, which cyclizes with β-keto esters (e.g., ethyl acetoacetate) under reflux conditions.
Step 2: N-Alkylation with Dimethylacetamide
The pyrazole nitrogen is alkylated using chloro-N,N-dimethylacetamide in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 60–80°C.
Yield Optimization Strategies
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Catalysis: Palladium-based catalysts improve coupling efficiency in bromophenyl intermediates.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
| Parameter | Value |
|---|---|
| Total Shipments | 42 (Mar 2023–Feb 2024) |
| Leading Exporters | United States, India, China |
| Price Range | $13.92–$45,658.5 per shipment |
Key imported derivatives include:
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5-(4-Bromophenyl)-4,6-dichloropyrimidine (146533-41-7): 75% of Chinese exports to India.
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1-(4-Bromophenyl)-3-phenyl-1H-pyrazole: 34% year-on-year growth in U.S. shipments .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the bromophenyl substituent to optimize bioavailability.
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Green Synthesis: Transition metal-free cyclization using ionic liquid solvents.
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Targeted Drug Delivery: Conjugation with monoclonal antibodies for precision oncology applications.
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